molecular formula C8H19ClN2O2S B15305112 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers

4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, Mixture of diastereomers

Cat. No.: B15305112
M. Wt: 242.77 g/mol
InChI Key: PPZFZFHWHFITJT-UHFFFAOYSA-N
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Description

4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride, mixture of diastereomers, is a chemical compound with a complex structure. It is characterized by the presence of an amino group, a dimethylated nitrogen, a cyclohexane ring, and a sulfonamide group, all in a hydrochloride salt form. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane precursor, the ring is functionalized to introduce the amino group.

    Dimethylation: The nitrogen atom is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride may involve more efficient and scalable methods. These can include continuous flow reactions, use of catalysts to enhance reaction rates, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N,N-dimethylcyclohexane-1-sulfonamide: The non-hydrochloride form of the compound.

    N,N-dimethylcyclohexane-1-sulfonamide: Lacks the amino group.

    Cyclohexane-1-sulfonamide: Lacks both the amino and dimethyl groups.

Uniqueness

4-amino-N,N-dimethylcyclohexane-1-sulfonamide hydrochloride is unique due to the combination of its functional groups and its hydrochloride salt form. This combination imparts specific chemical properties, such as solubility and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H19ClN2O2S

Molecular Weight

242.77 g/mol

IUPAC Name

4-amino-N,N-dimethylcyclohexane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C8H18N2O2S.ClH/c1-10(2)13(11,12)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H

InChI Key

PPZFZFHWHFITJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1CCC(CC1)N.Cl

Origin of Product

United States

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